molecular formula C8H4Br2Cl2O B15335178 2,2-Dibromo-1-(2,5-dichlorophenyl)ethanone

2,2-Dibromo-1-(2,5-dichlorophenyl)ethanone

Cat. No.: B15335178
M. Wt: 346.83 g/mol
InChI Key: GGNYBMWZFBIRKI-UHFFFAOYSA-N
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Description

2,2-Dibromo-1-(2,5-dichlorophenyl)ethanone is an organic compound with the molecular formula C8H5Br2Cl2O It is a derivative of acetophenone, where the phenyl ring is substituted with two chlorine atoms at the 2 and 5 positions, and the ethanone moiety is substituted with two bromine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dibromo-1-(2,5-dichlorophenyl)ethanone typically involves the bromination of 1-(2,5-dichlorophenyl)ethanone. The reaction is carried out using bromine in the presence of a suitable solvent such as chloroform or acetic acid. The reaction conditions often include refluxing the mixture for several hours to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control the reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2,2-Dibromo-1-(2,5-dichlorophenyl)ethanone undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines or thiols.

    Reduction Reactions: The compound can be reduced to form 1-(2,5-dichlorophenyl)ethanol.

    Oxidation Reactions: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Products like 2-azido-1-(2,5-dichlorophenyl)ethanone.

    Reduction: 1-(2,5-dichlorophenyl)ethanol.

    Oxidation: 2,5-dichlorobenzoic acid.

Scientific Research Applications

2,2-Dibromo-1-(2,5-dichlorophenyl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 2,2-Dibromo-1-(2,5-dichlorophenyl)ethanone involves its interaction with various molecular targets. The bromine atoms make it a good electrophile, allowing it to react with nucleophilic sites in biological molecules. This can lead to the formation of covalent bonds with proteins, DNA, or other cellular components, potentially disrupting their normal function .

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dibromo-1-(2,4-dichlorophenyl)ethanone
  • 2,2-Dibromo-1-(2-chlorophenyl)ethanone
  • 2,2,4′-Tribromoacetophenone

Uniqueness

2,2-Dibromo-1-(2,5-dichlorophenyl)ethanone is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its reactivity and interaction with other molecules. This structural uniqueness can lead to different biological activities and chemical properties compared to its analogs .

Properties

Molecular Formula

C8H4Br2Cl2O

Molecular Weight

346.83 g/mol

IUPAC Name

2,2-dibromo-1-(2,5-dichlorophenyl)ethanone

InChI

InChI=1S/C8H4Br2Cl2O/c9-8(10)7(13)5-3-4(11)1-2-6(5)12/h1-3,8H

InChI Key

GGNYBMWZFBIRKI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)C(Br)Br)Cl

Origin of Product

United States

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